

## physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

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Compound of Interest		
Compound Name:	N-(4-Aminobenzoyl-d4)-L-glutamic Acid	
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# In-Depth Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-(4-Aminobenzoyl-d4)-L-glutamic Acid**, tailored for researchers, scientists, and professionals in drug development.

### **Core Chemical and Physical Characteristics**

**N-(4-Aminobenzoyl-d4)-L-glutamic Acid** is a deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a known metabolite of folic acid. The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, particularly in pharmacokinetics.

#### **Physical Properties**

The physical characteristics of **N-(4-Aminobenzoyl-d4)-L-glutamic Acid** are summarized in the table below. Data for the non-deuterated analogue is included for comparison, as the deuteration is expected to have a minimal effect on these bulk properties.



Property	Value	Notes
Appearance	White to off-white solid	[1]
Melting Point	~175 °C (decomposes)	Data for non-deuterated form. [2]
Boiling Point	Not available	Data for deuterated form is not readily available.
Solubility	Soluble in DMSO (100 mg/mL with sonication), and aqueous buffers.[1]	Hygroscopic nature of DMSO can affect solubility.[1]

### **Chemical Identifiers and Properties**

Key chemical identifiers and computed properties are essential for substance registration, tracking, and computational modeling.

Identifier/Property	Value
Molecular Formula	C12H10D4N2O5
Molecular Weight	270.27 g/mol [3]
Exact Mass	270.11537854 Da[3]
CAS Number	461426-34-6[3]
IUPAC Name	(2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid[3]
InChI Key	GADGMZDHLQLZRI-SGWYWVALSA-N
SMILES	C1=C(C(=C(C(=C1C(=O)NINVALID-LINK C(=O)O)[2H])[2H])N)[2H]
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	6



### **Spectral Data**

Disclaimer: Experimental spectral data for **N-(4-Aminobenzoyl-d4)-L-glutamic Acid** is not readily available in public databases. The following data is representative and based on predicted values for the non-deuterated compound and typical spectral characteristics of similar molecules.

### <sup>1</sup>H NMR (Nuclear Magnetic Resonance) Spectroscopy

Predicted <sup>1</sup>H NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid in D<sub>2</sub>O.

Chemical Shift (ppm)	Multiplicity	Assignment
~7.6	d	2H, Aromatic CH adjacent to C=O
~6.7	d	2H, Aromatic CH adjacent to NH2
~4.5	m	1H, α-CH of glutamic acid
~2.4	t	2H, γ-CH <sub>2</sub> of glutamic acid
~2.1	m	2H, β-CH <sub>2</sub> of glutamic acid

### <sup>13</sup>C NMR Spectroscopy

Predicted <sup>13</sup>C NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid.



Chemical Shift (ppm)	Assignment
~176	COOH (γ-carboxyl)
~174	COOH (α-carboxyl)
~168	C=O (amide)
~150	Aromatic C-NH <sub>2</sub>
~129	Aromatic CH adjacent to C=O
~125	Aromatic C-C=O
~114	Aromatic CH adjacent to NH2
~53	α-CH of glutamic acid
~33	γ-CH <sub>2</sub> of glutamic acid
~29	β-CH <sub>2</sub> of glutamic acid

### Mass Spectrometry (MS)

The deuterated nature of the compound makes it easily distinguishable in mass spectrometry. The expected molecular ion peaks would be shifted by +4 m/z units compared to the non-deuterated analog.

Ionization Mode	Expected m/z
ESI-MS (+)	[M+H] <sup>+</sup> ≈ 271.12
ESI-MS (-)	[M-H] <sup>-</sup> ≈ 269.11

### Fourier-Transform Infrared (FTIR) Spectroscopy

Representative FTIR peaks based on the functional groups present.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine and amide)
3000-2800	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide I)
~1600	Medium	N-H bend (amine), C=C stretch (aromatic)
~1540	Medium	N-H bend (amide II)

## Experimental Protocols Synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This protocol is adapted from the synthesis of the non-deuterated compound and involves a two-step process: acylation followed by reduction. The synthesis of the deuterated compound would require the use of 4-nitrobenzoyl-d4 chloride as a starting material.

Step 1: Synthesis of N-(4-nitrobenzoyl-d4)-L-glutamic acid

- Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
- Cool the solution in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl-d4 chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.
- Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
- After the addition is complete, continue stirring at room temperature for several hours.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.



Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the nitro group to an amine

- Suspend N-(4-nitrobenzoyl-d4)-L-glutamic acid in a suitable solvent such as ethanol or methanol.
- Add a catalyst, such as palladium on carbon (Pd/C).
- Introduce a reducing agent. A common method is catalytic hydrogenation with hydrogen gas.
   Alternatively, a transfer hydrogenation agent like ammonium formate can be used.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

#### **Purification**

Purification of **N-(4-Aminobenzoyl-d4)-L-glutamic Acid** is typically achieved through recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., hot water or an alcohol-water mixture) and allowed to cool slowly, leading to the formation of crystals. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

### Analytical Method: LC-MS/MS for Quantification in Biological Matrices

**N-(4-Aminobenzoyl-d4)-L-glutamic Acid** is often used as an internal standard for the quantification of folic acid and its metabolites. A general LC-MS/MS protocol is outlined below.

Sample Preparation:



- To a biological sample (e.g., plasma, serum), add a known amount of N-(4-Aminobenzoyl-d4)-L-glutamic Acid as the internal standard.
- Precipitate proteins by adding a solvent like methanol or acetonitrile.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-20 μL.
- Mass Spectrometric Conditions:
  - Ionization: Electrospray ionization (ESI) in either positive or negative mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

### Biological Role and Experimental Applications Role in Folate Metabolism

N-(4-Aminobenzoyl)-L-glutamic acid is a catabolite of folic acid. Folic acid is essential for onecarbon transfer reactions, which are crucial for the synthesis of nucleotides and for the methylation of DNA and other molecules. The breakdown of folic acid can occur through the



cleavage of the C9-N10 bond, yielding a pteridine moiety and p-aminobenzoylglutamate (pABG). This pABG can be further metabolized, for instance, through acetylation.[4][5]

The following diagram illustrates the catabolism of folic acid and the subsequent acetylation of its metabolite.



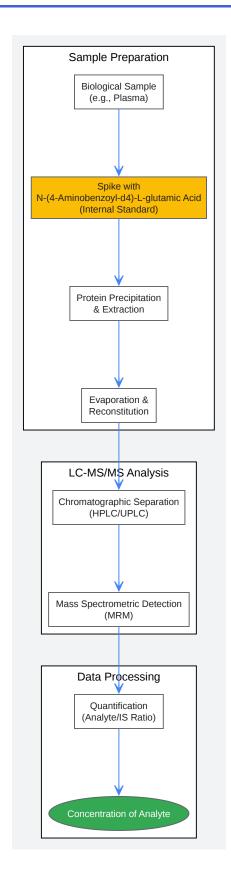
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Caption: Folic acid catabolism pathway.

### **Application as an Internal Standard**

The primary application of **N-(4-Aminobenzoyl-d4)-L-glutamic Acid** is as an internal standard in quantitative bioanalytical methods. The workflow for its use in an LC-MS/MS assay is depicted below.





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Caption: Workflow for use as an internal standard.



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